N~1~-(2-Aminoethenyl)ethene-1,2-diamine
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Overview
Description
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is an organic compound with the molecular formula C4H9N3. It is a derivative of ethylenediamine, featuring an additional aminoethenyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethenyl)ethene-1,2-diamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst. The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50 to 150°C and pressures between 5 to 25 MPa . This method ensures high product purity and efficiency.
Industrial Production Methods
Industrial production of N1-(2-Aminoethenyl)ethene-1,2-diamine follows similar synthetic routes but on a larger scale. The use of ion exchange resins and stabilizing agents helps in maintaining the stability of the reactants and prolonging the catalyst’s life .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethenyl)ethene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(2-Aminoethenyl)ethene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N1-(2-Aminoethenyl)ethene-1,2-diamine involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound’s amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the aminoethenyl group.
Ethylenediamine: A simpler compound with only two amino groups.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of the aminoethenyl group
Uniqueness
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is unique due to its additional aminoethenyl group, which enhances its reactivity and allows for more diverse chemical transformations. This structural feature also contributes to its versatility in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
675594-58-8 |
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Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
N'-(2-aminoethenyl)ethene-1,2-diamine |
InChI |
InChI=1S/C4H9N3/c5-1-3-7-4-2-6/h1-4,7H,5-6H2 |
InChI Key |
CSWYIXVNJHWIIW-UHFFFAOYSA-N |
Canonical SMILES |
C(=CNC=CN)N |
Origin of Product |
United States |
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